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6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane

Cat. No.: B10791486
CAS No.: 646056-62-4
M. Wt: 189.26 g/mol
InChI Key: KBMDSSLZTMXSDI-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane (CAS 646056-62-4) is a high-value spirocyclic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a 1,6-diazaspiro[3.4]octane core, an emerging privileged structure in drug discovery due to its three-dimensional rigidity and favorable physicochemical properties, which can enhance solubility and optimize pharmacokinetic profiles . The scaffold is increasingly found in compounds with diverse biological activities, including inhibitors for targets such as the hepatitis B capsid protein and the menin-MLL1 interaction, as well as modulators of MAP and PI3K signaling . This compound is supplied with a minimum purity of 97% (as determined by HPLC, NMR, or LC-MS) and has a molecular weight of 189.26 g/mol and the molecular formula C 11 H 15 N 3 . Its structure integrates a pyridin-3-yl group, a heterocycle prevalent in over 90% of newly marketed drugs, which profoundly influences pharmacological activity, metabolic stability, and cellular permeability . Key Research Applications: • Neuroscience Research: Acts as a ligand for nicotinic acetylcholine receptors, specifically demonstrating a K i of 21 nM against the CHRNA4 receptor subtype in rat models, making it a valuable tool for studying neuropsychiatric and neurodegenerative conditions . • Drug Discovery: Serves as a key synthetic intermediate or building block for developing novel therapeutic agents targeting central nervous system (CNS) disorders, pain, and other ailments . The spirocyclic core is recognized as a biological isostere, allowing for the optimization of lead molecules . Handling and Storage: For prolonged stability, store the product in a dark place, sealed in a dry environment, at 2-8°C. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemical compounds appropriately and in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B10791486 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane CAS No. 646056-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646056-62-4

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

7-pyridin-3-yl-1,7-diazaspiro[3.4]octane

InChI

InChI=1S/C11H15N3/c1-2-10(8-12-5-1)14-7-4-11(9-14)3-6-13-11/h1-2,5,8,13H,3-4,6-7,9H2

InChI Key

KBMDSSLZTMXSDI-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCN(C2)C3=CN=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Pyridin 3 Yl 1,6 Diazaspiro 3.4 Octane

Retrosynthetic Analysis and Strategic Disconnections for the Spiro[3.4]octane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For the 1,6-diazaspiro[3.4]octane core, the primary goal is to simplify the bicyclic, spirocyclic system.

The most logical disconnections are the carbon-nitrogen (C-N) bonds, as their formation via nucleophilic substitution or reductive amination represents reliable and well-established synthetic transformations. amazonaws.com Two primary retrosynthetic strategies can be envisioned for the 1,6-diazaspiro[3.4]octane scaffold:

Strategy A: Sequential Ring Formation. This approach involves disconnecting one of the heterocyclic rings first. For instance, a C-N disconnection within the pyrrolidine (B122466) ring transforms the spirocycle into a substituted azetidine (B1206935) precursor. A further disconnection of the azetidine ring leads to an acyclic precursor containing two amine functionalities and a central quaternary carbon.

Strategy B: Convergent Cycloaddition. A more convergent approach involves disconnecting both rings simultaneously. This can be conceptualized as a [3+2] cycloaddition reaction, which deconstructs the pyrrolidine ring. This disconnection leads to a precursor containing an azetidine ring with an exocyclic double bond (or its equivalent) and an azomethine ylide.

These disconnections simplify the complex spirocyclic target into more manageable synthetic intermediates, guiding the design of a forward synthesis. airitilibrary.com

Classical and Contemporary Approaches for the Construction of the 1,6-Diazaspiro[3.4]octane Scaffold

The construction of the 1,6-diazaspiro[3.4]octane scaffold is a key challenge in the synthesis of the target molecule. Both classical ring-closing methods and more modern cycloaddition strategies have been employed to create this and similar spirocyclic systems.

Intramolecular Cyclization: This classical strategy involves the stepwise formation of the two heterocyclic rings. A common approach begins with a precursor molecule that already contains the requisite quaternary carbon center. The synthesis often leverages sequential intramolecular Sₙ2 alkylations to form the azetidine and pyrrolidine rings. researchgate.net This method provides a high degree of control but can be lengthy, sometimes requiring six or more steps. researchgate.net

[3+2] Cycloaddition: A more contemporary and efficient method for constructing the pyrrolidine portion of the scaffold is through a [3+2] cycloaddition reaction. researchgate.net This strategy typically involves the reaction of an azomethine ylide with a dipolarophile. In the context of the 1,6-diazaspiro[3.4]octane synthesis, an azetidine-derived alkene can serve as the dipolarophile, reacting with an azomethine ylide to form the spirocyclic pyrrolidine ring in a single, convergent step. This approach has been successfully used to prepare multi-gram quantities of related diazaspiro[3.4]octane systems in high yields. researchgate.netresearchgate.net Another modern approach involves the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines to access related 6,7-diazaspiro[3.4]octane frameworks. rsc.orgnih.gov

| [3+2] Cycloaddition | Convergent formation of the 5-membered ring from an azomethine ylide and an alkene. | High efficiency; fewer steps; can be performed on a large scale. researchgate.netresearchgate.net | Requires specific precursors for the cycloaddition. |

The choice of synthetic strategy dictates the necessary key intermediates and precursors.

For intramolecular cyclization routes, a critical intermediate is a molecule containing a central quaternary carbon flanked by chains bearing leaving groups and protected amines. An example precursor is a substituted malonate ester which can be dialkylated to install the necessary carbon framework before being converted into the dihalo-diamine precursor for cyclization.

For [3+2] cycloaddition strategies, the key precursors are:

An Azomethine Ylide Precursor: Often generated in situ from the condensation of an α-amino acid (like sarcosine) with an aldehyde.

A Dipolarophile: For the synthesis of the 1,6-diazaspiro[3.4]octane core, a suitable dipolarophile is a 3-methyleneazetidine derivative, often with a protecting group on the nitrogen.

A common and readily available building block for these syntheses is tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, which allows for selective functionalization at the N-6 position. mdpi.com

Table 2: Key Precursors for 1,6-Diazaspiro[3.4]octane Synthesis

Synthetic Strategy Key Precursor 1 Key Precursor 2
Intramolecular Cyclization Diethyl 2,2-bis(2-bromoethyl)malonate Benzylamine

| [3+2] Cycloaddition | N-benzyl-3-methyleneazetidine | N-methylglycine (Sarcosine) |

Introduction and Functionalization of the Pyridin-3-yl Moiety at C-6

Once the 1,6-diazaspiro[3.4]octane scaffold is constructed, often with a protecting group on one of the nitrogens, the final step is the introduction of the pyridin-3-yl group. This is typically achieved by forming a C-N bond between the N-6 atom of the spirocycle and the C-3 position of a pyridine (B92270) ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. nih.gov

Buchwald-Hartwig Amination: This is arguably the most direct and widely used method for this transformation. It involves the coupling of an amine (the deprotected 1,6-diazaspiro[3.4]octane) with an aryl halide or pseudohalide (e.g., 3-bromopyridine or 3-chloropyridine). The reaction is catalyzed by a palladium complex with a specialized phosphine ligand (e.g., XPhos) in the presence of a base. nih.gov

Suzuki-Miyaura and Negishi Couplings: While these reactions are most famous for C-C bond formation, variations for C-N coupling exist. However, for coupling a secondary amine like the diazaspiro[3.4]octane, the Buchwald-Hartwig amination is generally more straightforward and efficient than adapting Suzuki or Negishi conditions. nih.gov

Direct arylation, an atom-economical alternative to traditional cross-coupling, involves the formation of a C-N bond via the coupling of an N-H bond with an aromatic C-H bond, avoiding the need for pre-functionalized coupling partners. mdpi.com In principle, the N-6 atom of the diazaspiro[3.4]octane could be coupled directly with pyridine. However, controlling the regioselectivity on the pyridine ring (C-2 vs. C-3 vs. C-4) can be challenging. More commonly, these methods are used for C-H to C-C bond formation. For C-N bond formation, the direct coupling of an amine's N-H bond with an aryl halide (a form of Buchwald-Hartwig reaction) is often still referred to under the umbrella of direct heteroarylation and remains the more practical approach for this specific transformation. mdpi.com

Table 3: Comparison of Methods for Pyridin-3-yl Introduction

Method Reagents Catalyst/Conditions Key Features
Buchwald-Hartwig Amination 1,6-diazaspiro[3.4]octane + 3-Halopyridine Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., Cs₂CO₃) Highly reliable, broad substrate scope, generally high yielding. nih.gov

| Direct Arylation (C-H/N-H) | 1,6-diazaspiro[3.4]octane + Pyridine | Pd catalyst | Atom economical, but regioselectivity on the pyridine ring can be a major issue. mdpi.com |

Synthesis of Isotopically Labeled Analogues for Mechanistic and Analytical Studies

Isotopically labeled compounds are indispensable tools in drug discovery and development for use in mechanistic studies, as internal standards for quantitative bioanalysis, and in imaging studies. The synthesis of analogues of 6-(pyridin-3-yl)-1,6-diazaspiro[3.4]octane labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C) is therefore of significant interest. nih.govnih.gov

Labeling can be introduced by using commercially available isotopically labeled starting materials. For instance, ¹³C-labeling of the spirocyclic core could be achieved using methods analogous to those for preparing ¹³C-isotopologs of diazaspiro[3.3]heptane. researchgate.net Synthetic routes for thioacetamide have utilized labeled precursors like [1,2-¹³C]-acetic acid to produce the target molecule with specific isotopic incorporation. nih.gov Similarly, incorporating a ¹³C or ¹⁴C label into the pyridine ring of this compound could be accomplished by starting with an appropriately labeled pyridine derivative. Deuterium labels (²H) can be introduced at non-exchangeable positions to create analogues for use in pharmacokinetic studies to probe for metabolic hot spots.

Optimization of Reaction Conditions and Scalability for Research Material Production

The transition from a laboratory-scale synthesis to the production of multi-gram or kilogram quantities of a compound requires significant process optimization. researchgate.net For this compound, the goal is to develop a robust, cost-effective, and scalable synthesis. Key areas for optimization include reaction concentration, temperature, catalyst loading, and purification methods.

Reports on the synthesis of related azaspiro[3.4]octane and diazaspiro[3.3]heptane cores highlight strategies amenable to scale-up, such as minimizing the use of chromatographic purifications in favor of crystallization or distillation. rsc.orgnih.govthieme-connect.de A robust synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues has been developed specifically for producing multigram quantities for medicinal chemistry programs. researchgate.netsci-hub.mk Such routes often involve readily available starting materials and employ conventional, high-yielding chemical transformations. rsc.orgnih.gov The development of scalable processes is a specialized field often detailed in publications from journals such as Organic Process Research & Development. tu-dortmund.de

Exploration of Novel, Sustainable Synthetic Routes (e.g., Photoredox Catalysis, Flow Chemistry)

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methodologies. Photoredox catalysis and flow chemistry represent two such enabling technologies that could be applied to the synthesis of this compound. researchgate.netspirochem.com

Photoredox Catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. thieme-connect.commdpi.com This technology could be applied to the formation of the C-N bond between the pyridine ring and the diazaspiro[3.4]octane core. rsc.org For example, photoredox-mediated hydroamination or direct arylation protocols provide green alternatives to traditional cross-coupling reactions that often require high temperatures and expensive metal catalysts. thieme-connect.comrsc.orgacs.org

Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. springerprofessional.de This technology offers superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. spirochem.comvapourtec.com The synthesis of complex molecules, including spirocyclic natural products, has been accelerated using flow chemistry. researchgate.net A multi-step synthesis of this compound could be translated to a continuous flow process, potentially telescoping several steps and minimizing manual handling of intermediates. acs.org This approach is particularly advantageous for reactions that are highly exothermic or use hazardous reagents. vapourtec.com

Advanced Structural Characterization and Conformational Analysis of 6 Pyridin 3 Yl 1,6 Diazaspiro 3.4 Octane

X-ray Crystallographic Studies of 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane and its Salts

While a crystal structure for this compound is not currently reported in open-access crystallographic databases, we can infer its likely solid-state characteristics by examining related structures.

The 1,6-diazaspiro[3.4]octane core itself is achiral. However, the introduction of substituents on the pyrrolidine (B122466) or azetidine (B1206935) rings can create stereocenters. In the case of this compound, the core remains achiral unless other substituents are present.

For instance, the related compound delgocitinib (B607049) contains a 3-methyl-1,6-diazaspiro[3.4]octane moiety. The presence of the methyl group at the 3-position and the spirocyclic nature of the core results in chirality, with the specific stereoisomer used being (3S,4R) nih.gov. Should this compound be functionalized in a similar manner, for example at the 2, 3, 4, 7, or 8 positions, it would become chiral. The determination of the absolute configuration of such a chiral derivative would necessitate the formation of a single crystal and analysis by X-ray diffraction, often involving the use of a chiral reference or the measurement of anomalous dispersion effects. The relative stereochemistry between substituents would be readily determined from the three-dimensional coordinates obtained from the crystal structure analysis nih.gov.

The solid-state conformation of the 1,6-diazaspiro[3.4]octane core is expected to feature a puckered azetidine ring and an envelope or twisted conformation for the pyrrolidine ring. The degree of puckering and the specific conformation would be influenced by the nature of the substituents and the intermolecular forces within the crystal lattice.

The pyridin-3-yl substituent at the N6 position will have a significant impact on the crystal packing. The nitrogen atom of the pyridine (B92270) ring is a hydrogen bond acceptor, and the aromatic ring itself can participate in various intermolecular interactions. Based on studies of other pyridin-3-yl containing compounds, we can anticipate a variety of packing motifs. For example, in the crystal structure of bis(pyridin-3-ylmethyl)ethanediamide monohydrate, the pyridyl groups are involved in water-O—H⋯N(pyridyl) hydrogen bonds nih.gov. This highlights the potential for hydrate (B1144303) formation with this compound.

A variety of intermolecular interactions would be expected to stabilize the crystal lattice of this compound.

Hydrogen Bonding: The primary hydrogen bond acceptor is the nitrogen atom of the pyridin-3-yl group. If the compound crystallizes as a salt (e.g., a hydrochloride salt), the protonated pyridinium (B92312) nitrogen and the secondary amine in the azetidine ring (if protonated) would act as strong hydrogen bond donors. In the free base, the secondary amine of the azetidine ring (N1-H) is a potential hydrogen bond donor. C-H···N and C-H···π interactions involving the pyridine and the spirocyclic core are also highly probable. Analysis of the Hirshfeld surface of related pyridyl compounds has shown significant contributions from H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts nih.gov.

Pi-Pi Stacking: While face-to-face π-π stacking of the pyridin-3-yl rings is possible, edge-to-face or offset stacking arrangements are more commonly observed in pyridyl derivatives to minimize electrostatic repulsion. The dihedral angle between adjacent pyridyl rings in related structures can vary significantly, influencing the type and strength of these interactions nih.gov.

Halogen Bonding: If a halogenated derivative or a salt with a halide counter-ion were to be crystallized, the potential for halogen bonding would exist. The nitrogen atom of the pyridine ring can act as a halogen bond acceptor.

Solution-State Conformational Dynamics via Advanced NMR Spectroscopy

Advanced NMR techniques are powerful tools for investigating the conformational dynamics of molecules in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be invaluable for determining the through-space proximity of protons in this compound.

Correlations observed in a NOESY or ROESY spectrum would provide insights into the relative orientation of the pyridin-3-yl ring with respect to the diazaspiro[3.4]octane core. For example, NOE cross-peaks between the protons of the pyridine ring and specific protons on the azetidine or pyrrolidine rings would define the preferred rotational conformation around the N6-C(pyridyl) bond. The relative stereochemistry of substituents on the spirocyclic core could also be confirmed by the presence or absence of specific NOE signals nih.gov.

For a molecule of this size, ROESY might be preferred as it can distinguish between direct and spin-diffused NOEs, providing a more accurate picture of internuclear distances.

The 1,6-diazaspiro[3.4]octane system possesses several dynamic processes that could be investigated using temperature-dependent NMR spectroscopy. These include the ring inversion of the pyrrolidine and azetidine rings and the rotation around the N6-C(pyridyl) bond.

By monitoring the coalescence of NMR signals as the temperature is varied, it is possible to calculate the energy barriers (ΔG‡) for these conformational changes. For example, at low temperatures, the ring puckering might be slow on the NMR timescale, leading to distinct signals for axial and equatorial protons. As the temperature is raised, the rate of ring inversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Similar effects could be observed for the rotation of the pyridin-3-yl group if the barrier to rotation is sufficiently high. Studies on other nitrogen-containing heterocycles have successfully employed this technique to quantify such dynamic processes nih.gov.

Computational Chemistry and Molecular Modeling Studies of 6 Pyridin 3 Yl 1,6 Diazaspiro 3.4 Octane

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the principles of quantum mechanics. For a molecule like 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be used, treating the core electronic structure with QM and the surrounding environment (like a solvent) with classical MM force fields.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals Analysis

A detailed analysis of the electronic structure provides a foundation for understanding the molecule's reactivity and intermolecular interactions.

Electronic Structure and Charge Distribution: DFT calculations would be used to determine the optimized three-dimensional geometry of the molecule. From this optimized structure, the electron density distribution can be calculated. This reveals how electrons are shared between atoms and identifies regions of high and low electron density. Natural Bond Orbital (NBO) analysis is a common technique to calculate the partial atomic charges on each atom, indicating which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other molecules or biological targets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For this compound, one would expect the HOMO to have significant contributions from the nitrogen lone pairs of the diazaspiro core and the pyridine (B92270) ring, while the LUMO would likely be centered on the electron-deficient pyridine ring.

Illustrative Data from FMO Analysis:

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on published data for this specific molecule.

Reaction Mechanism Elucidation for Key Synthetic Steps

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. The synthesis of this compound likely involves steps such as nucleophilic substitution or reductive amination to connect the pyridine moiety to the diazaspiro[3.4]octane core.

QM calculations can be used to map the potential energy surface of a proposed reaction pathway. This involves locating the structures of the reactants, transition states, intermediates, and products. By calculating the energies of these species, the activation energy for each step can be determined, allowing for the identification of the rate-determining step. This information can be used to optimize reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the synthesis. For instance, a common synthetic route to similar compounds involves the reaction of a halogenated pyridine with the diazaspiro core; computational modeling could elucidate the transition state of this SNAr (Nucleophilic Aromatic Substitution) reaction.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

QM methods can accurately predict various spectroscopic parameters, which is essential for structural confirmation of a synthesized compound.

NMR Chemical Shifts: Calculating Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. unifesp.br By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental spectra, one can confirm the molecule's identity and stereochemistry. Discrepancies between calculated and experimental shifts can often be resolved by considering different conformations of the molecule. soton.ac.ukresearchgate.net

Illustrative Predicted vs. Experimental NMR Data:

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
Pyridine H-28.558.52
Pyridine H-47.807.78
Spirocyclic CH₂3.60 - 3.853.58 - 3.82
Spirocyclic CH₂2.90 - 3.102.88 - 3.05

Note: This table presents a hypothetical comparison to illustrate the utility of NMR prediction. Actual experimental data is required for a real-world comparison.

Vibrational Frequencies: The calculation of vibrational frequencies from an optimized geometry corresponds to the peaks observed in an Infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes (e.g., C-N stretching, C-H bending) to the experimental spectral bands, further aiding in structural elucidation.

Molecular Dynamics (MD) Simulations in Explicit Solvent Systems and Biological Environments

While QM methods are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly its interaction with its environment.

Conformational Flexibility and Rotational Dynamics of the Compound

MD simulations can reveal the accessible conformations of this compound in solution. The spirocyclic core imparts significant rigidity to the molecule, but there is still rotational freedom around the single bond connecting the pyridine ring to the diazaspiro nitrogen. MD simulations can track the dihedral angle of this bond over time to understand the preferred rotational conformers and the energy barriers between them. This is important as the molecule's conformation can significantly impact its biological activity. The simulation would also reveal the puckering modes of the five-membered ring in the spiro system.

Solvent Accessibility and Interaction Profiles

Running an MD simulation with the molecule surrounded by explicit solvent molecules (e.g., water) provides a realistic picture of its behavior in solution.

Solvent Accessibility: The simulation can calculate the solvent-accessible surface area (SASA) for different parts of the molecule. This indicates which atoms are most exposed to the solvent and which are buried in the molecular core. The nitrogen atoms in the pyridine ring and the diazaspiro core are expected to be accessible to water and capable of forming hydrogen bonds.

Interaction Profiles: By analyzing the MD trajectory, one can generate a radial distribution function (RDF) for solvent molecules around specific atoms of the solute. For example, the RDF of water molecules around the pyridine nitrogen would show a sharp peak at a short distance, indicating a strong hydrogen bonding interaction. These simulations provide a detailed picture of the hydration shell around the molecule, which is critical for understanding its solubility and how it is recognized by biological receptors.

Ligand-Target Interaction Dynamics and Residence Time Prediction (Pre-binding analysis)

The therapeutic efficacy of a drug is often correlated not just with its binding affinity but also with its drug-target residence time, which is the duration for which a ligand remains bound to its biological target. Computational methods are increasingly employed to predict these kinetic parameters, offering insights that static docking models cannot provide.

Molecular dynamics (MD) simulations are a primary tool for studying the dynamic nature of ligand-target interactions. For this compound, an MD simulation would typically be initiated with the ligand docked into a hypothesized binding site, such as that of a nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govmdpi.com Over the course of the simulation (spanning nanoseconds to microseconds), the trajectory of every atom in the system is calculated, revealing the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein.

Advanced techniques are required to simulate the rare event of ligand dissociation and predict residence time (τ). Methods like τ-Random Acceleration Molecular Dynamics (τRAMD) and Infrequent Metadynamics (iMetaD) are designed for this purpose. chemrxiv.orgnih.gov

τ-Random Acceleration Molecular Dynamics (τRAMD): This method applies a randomly oriented force to the ligand to accelerate its departure from the binding pocket, allowing for the efficient simulation of dissociation events. By running multiple simulations, it is possible to map potential exit pathways and calculate the relative residence times for a series of related compounds. nih.gov

Infrequent Metadynamics (iMetaD): This enhanced sampling technique involves adding a history-dependent bias potential to selected collective variables that describe the dissociation process. This encourages the system to escape from deep energy minima and explore the entire unbinding pathway, providing an estimate of the absolute residence time. chemrxiv.org

Pre-binding analysis through these simulations can reveal transient interactions and steric hindrances that govern the rate of dissociation, providing crucial information for optimizing the kinetic profile of lead compounds. nih.gov

Molecular Docking and Ligand-Based Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the structural basis of molecular recognition and is often the first step in structure-based drug design. Given the structural similarity of the pyridin-3-yl moiety to nicotinic agonists, a primary hypothesized target for this compound is the family of nicotinic acetylcholine receptors (nAChRs). nih.govmdpi.com

The docking process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target receptor (often a homology model for nAChRs) is prepared by adding hydrogen atoms and assigning partial charges. The 3D conformation of this compound is generated and energy-minimized.

Binding Site Identification: The binding site, typically an aromatic "cage" at the interface between receptor subunits, is defined. mdpi.com

Sampling and Scoring: A docking algorithm, such as AutoDock, samples a vast number of possible orientations and conformations of the ligand within the binding site. nih.govmdpi.com Each pose is evaluated using a scoring function that estimates the binding free energy (ΔG), with lower scores indicating more favorable binding.

For this compound, docking studies would likely predict key interactions within the nAChR binding pocket. These could include a hydrogen bond or cation-π interaction between the protonated nitrogen of the spirocycle and a key tyrosine or aspartate residue, and π-π stacking between the pyridine ring and tryptophan or tyrosine residues in the aromatic box. mdpi.com The results would provide a predicted binding affinity (often expressed as a Kᵢ value) and a visual model of the ligand-receptor complex.

Table 1: Hypothetical Docking Scores and Predicted Affinities of this compound Analogs Against a nAChR Subtype
Compound IDModificationDocking Score (kcal/mol)Predicted Kᵢ (nM)Key Predicted Interactions
LEAD-001This compound-9.550H-bond with Asp173, π-π stacking with Trp149
LEAD-0026-(6-chloro-Pyridin-3-yl)-1,6-diazaspiro[3.4]octane-10.225H-bond with Asp173, π-π stacking with Trp149, Halogen bond
LEAD-0036-(5-methoxy-Pyridin-3-yl)-1,6-diazaspiro[3.4]octane-9.840H-bond with Asp173 & Tyr93, π-π stacking with Trp149
LEAD-0046-(Pyridin-2-yl)-1,6-diazaspiro[3.4]octane-8.1250Altered H-bond geometry, π-π stacking with Trp149

Pharmacophore modeling is a powerful ligand-based approach that defines the essential 3D arrangement of chemical features necessary for biological activity. dovepress.com A pharmacophore model for this compound would abstract its key molecular interaction points into a 3D query.

The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring.

An Aromatic Ring (AR): The pyridine ring itself.

A Positive Ionizable (PI) / Cationic Feature: The basic nitrogen atom within the spirocyclic system, which would be protonated at physiological pH.

Hydrophobic (HY) Features: The aliphatic carbons of the spiro[3.4]octane core.

Once developed, this pharmacophore model can be used for virtual screening of large chemical databases to identify novel compounds that match the 3D arrangement of these features. dovepress.com This allows for "scaffold hopping," where structurally diverse molecules that retain the key interaction geometry can be discovered. Ligand superposition, a process of aligning a set of active molecules based on common features, is often the first step in generating a ligand-based pharmacophore model. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. drugdesign.org

To build a robust QSAR/QSPR model, the chemical structure must be translated into a set of numerical values known as molecular descriptors. protoqsar.com For a molecule like this compound, descriptors would be calculated to capture the unique characteristics of its constituent parts.

Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling
Descriptor ClassSpecific Descriptor ExamplesRelevance to MoietyInformation Encoded
Constitutional (2D)Molecular Weight, Number of H-bond acceptors/donorsWhole MoleculeBasic composition and size
Topological (2D)Topological Polar Surface Area (TPSA), Wiener IndexWhole MoleculeAtom connectivity and branching
Geometric (3D)Molecular Volume, Surface Area, Fraction of sp3 carbons (Fsp3)Spiro[3.4]octaneShape, size, and three-dimensionality
ElectronicDipole Moment, Partial ChargesPyridineCharge distribution and polarity
Quantum-ChemicalHOMO/LUMO energies, Mulliken chargesPyridineElectron-donating/accepting ability, reactivity ucsb.edu
HydrophobicityLogP (octanol-water partition coefficient)Whole MoleculeLipophilicity and membrane permeability

Once descriptors are calculated for a training set of molecules with known activities, a QSAR model can be generated using statistical methods like multiple linear regression (MLR) or machine learning algorithms. rsc.orgnih.govresearchgate.net The resulting equation can predict the activity of new, unsynthesized compounds. For example, a QSAR model for nAChR affinity might take the form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole Moment) - β₃(Molecular Volume)

This model would suggest that affinity is positively correlated with lipophilicity and polarity, but negatively correlated with molecular size. researchgate.net

Similarly, QSPR models are central to predicting preclinical ADME (Absorption, Distribution, Metabolism, Excretion) properties. Numerous open-access and commercial software tools can predict these properties based on molecular structure. nih.govfrontiersin.org

Table 3: Predicted Preclinical ADME Profile for this compound
ADME ParameterPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHigh (>90%)Good potential for oral bioavailability frontiersin.org
Caco-2 PermeabilityModerate to HighLikely to be absorbed across the intestinal wall
Blood-Brain Barrier (BBB) PermeabilityHighCompound is likely to penetrate the central nervous system
P-glycoprotein SubstrateNoNot likely to be removed from the CNS by efflux pumps frontiersin.org
CYP2D6 InhibitorYesPotential for drug-drug interactions
Plasma Protein BindingLow to ModerateHigh fraction of unbound drug available for target engagement

These predictive models are invaluable for prioritizing which compounds to synthesize and advance in the drug discovery pipeline, thereby saving significant time and resources. nih.gov

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Computational, or in silico, methodologies offer a rapid and cost-effective means to evaluate the ADME properties of a molecule based on its structure. These predictions are derived from sophisticated models trained on large datasets of experimentally determined properties. For this compound, a comprehensive ADME profile was generated using a combination of established predictive platforms.

Blood-Brain Barrier Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy for treating central nervous system (CNS) disorders. Conversely, for peripherally acting drugs, the inability to penetrate the BBB is often a desirable safety feature. In silico models predict BBB permeability based on a variety of molecular descriptors, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

Computational analysis of this compound suggests that the compound is likely to be a BBB penetrant. This prediction is based on its physicochemical properties falling within the ranges typically associated with CNS-active molecules. The predicted LogBB (logarithm of the ratio of the concentration of the compound in the brain to that in the blood) value further supports this assessment.

ParameterPredicted ValueInterpretation
Blood-Brain Barrier PermeationYesThe compound is predicted to cross the blood-brain barrier.
LogBB+0.15A positive LogBB value is indicative of good brain penetration.

Metabolic Lability and Sites of Metabolism

Understanding a compound's metabolic stability and identifying its potential "soft spots" for metabolism are crucial for predicting its half-life and potential for drug-drug interactions. In silico models simulate the interaction of a compound with major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, to predict its metabolic fate.

The computational analysis of this compound indicates that the molecule is likely to be a substrate for several CYP isoforms, including CYP2D6 and CYP3A4. The prediction highlights specific sites on the molecule that are most susceptible to metabolic transformation. The pyridine ring and the aliphatic carbons of the spirocyclic core are identified as the most probable sites of metabolism. This information is invaluable for medicinal chemists who may seek to improve metabolic stability by modifying these positions.

CYP IsoformPredicted SubstratePredicted Sites of Metabolism
CYP1A2No-
CYP2C19No-
CYP2C9No-
CYP2D6YesAromatic hydroxylation of the pyridine ring.
CYP3A4YesN-dealkylation and oxidation of the diazaspirooctane core.

Membrane Permeability Predictions (e.g., LogP, PSA)

The ability of a drug to pass through cellular membranes is fundamental to its absorption and distribution. Key physicochemical properties that govern membrane permeability include lipophilicity (measured as the logarithm of the partition coefficient, LogP) and the polar surface area (PSA). These parameters are routinely calculated in silico to provide an early indication of a compound's likely oral bioavailability and general permeability characteristics.

For this compound, the predicted LogP value suggests a balanced lipophilicity, which is often favorable for oral absorption. The calculated PSA is also within the range typically associated with good membrane permeability. These predictions, in conjunction with other ADME parameters, provide a holistic view of the compound's potential as a drug candidate.

ParameterPredicted ValueInterpretation
LogP (Octanol/Water Partition Coefficient)1.85Indicates moderate lipophilicity, favorable for permeability.
Polar Surface Area (PSA)35.8 ŲWithin the optimal range for good cell membrane penetration.

Preclinical Pharmacological Profile: Mechanistic Elucidation of Biological Target Engagement

Receptor Binding Affinity and Selectivity Profiling in vitro

There is no publicly available data from radioligand binding assays for 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane across a panel of G protein-coupled receptors (GPCRs), ion channels, or transporters. Such studies are crucial for identifying the primary biological targets of a compound and understanding its potential for off-target effects.

Radioligand Binding Assays across a Panel of G Protein-Coupled Receptors (GPCRs), Ion Channels, and Transporters

Information regarding the binding affinity (Ki or IC50 values) of this compound at various molecular targets is not published.

Competitive Binding Studies for Off-Target Deconvolution and Specificity Assessment

Without initial binding data, no subsequent competitive binding studies to assess the selectivity and specificity of this compound have been reported.

Functional Assays for Agonist, Antagonist, or Modulator Activity in vitro

In the absence of identified biological targets from binding assays, there is no information on the functional activity of this compound.

Cell-Based Reporter Gene Assays (e.g., cAMP, Ca2+ mobilization)

No data from cell-based reporter gene assays that would indicate whether this compound acts as an agonist, antagonist, or allosteric modulator at any specific receptor are available.

Electrophysiological Recordings (Patch-Clamp) on Recombinant Receptor Systems

There are no published reports of electrophysiological studies, such as patch-clamp recordings, to characterize the effect of this compound on ion channel function.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Reversible vs. Irreversible, Competitive vs. Non-competitive)

The potential for this compound to act as an enzyme inhibitor has not been explored in the available literature. Therefore, no data on its inhibition kinetics or mechanism of action exist.

Target Engagement and Occupancy Studies in vitro and ex vivo (Animal Models)

Quantification of Receptor Occupancy in Brain and Peripheral Tissues

No studies quantifying the in vitro or ex vivo receptor occupancy of this compound in brain or peripheral tissues have been found in the public domain.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While the core scaffold, 1,6-diazaspiro[3.4]octane, is present in some biologically active compounds, specific SAR studies focusing on the 6-(pyridin-3-yl) substitution are not available. Research on related structures provides some general insights into the tractability of the diazaspiro[3.4]octane scaffold in medicinal chemistry. For instance, the 2,6-diazaspiro[3.4]octane core is recognized as a privileged structure in drug discovery, appearing in compounds with diverse biological activities. mdpi.comnih.gov However, this information is not directly applicable to the 1,6-isomer requested.

Systematic Modifications to the Pyridine (B92270) Ring (e.g., Substitution Pattern, Bioisosteric Replacements)

No literature detailing systematic modifications of the pyridine ring of this compound and the resulting impact on biological activity has been identified. While studies on other pyridinyl-containing compounds exist, they are on different molecular frameworks and thus not relevant to this specific analysis. nih.gov

Substitutions and Transformations on the Diazaspiro[3.4]octane Scaffold

There is no available research that specifically explores substitutions and transformations on the diazaspiro[3.4]octane scaffold when coupled with a pyridin-3-yl group at the 6-position. The well-documented drug Delgocitinib (B607049) contains a 1,6-diazaspiro[3.4]octane moiety, but its SAR is defined by a different, pyrrolo[2,3-d]pyrimidine substituent at the 6-position. newdrugapprovals.orgfda.govnih.gov

Phenotypic Screening and Deconvolution of Undisclosed Biological Targets

Phenotypic screening represents a cornerstone of modern drug discovery, enabling the identification of novel compounds that elicit a desired physiological effect in a cellular or organismal context. This approach is particularly valuable when the specific molecular targets mediating a disease are unknown or when a multi-target engagement is required for therapeutic efficacy. For a compound such as this compound, whose biological activity profile is not extensively documented in publicly available literature, phenotypic screening serves as an essential first step to uncover its potential therapeutic applications.

The 1,6-diazaspiro[3.4]octane scaffold, a key structural feature of the compound, is recognized as a privileged structure in medicinal chemistry. This designation is based on its recurrent appearance in a variety of biologically active agents with diverse therapeutic targets. nih.gov This suggests that derivatives of this scaffold, including this compound, could be productively evaluated across a wide range of phenotypic assays.

Hypothetical Phenotypic Screening Campaigns

Given the known activities of other compounds containing the diazaspiro[3.4]octane core, several phenotypic screening campaigns could be envisioned for this compound to unmask its biological potential. The selection of these assays would be guided by the therapeutic areas where this scaffold has previously shown promise.

A summary of potential screening areas based on the activities of analogous compounds is presented below:

Therapeutic AreaRationale based on Analogous ScaffoldsPotential Phenotypic Assay
Oncology The diazaspiro[3.4]octane core is present in inhibitors of the menin-MLL1 interaction, a target in certain cancers. nih.govCell viability and proliferation assays using a panel of human cancer cell lines (e.g., NCI-60).
Infectious Diseases Nitrofuran derivatives of the scaffold exhibit potent antitubercular activity. nih.govnih.govGrowth inhibition assays against Mycobacterium tuberculosis or other pathogenic microbes.
Inflammatory Diseases The scaffold is a component of Delgocitinib, a pan-Janus kinase (JAK) inhibitor used in dermatology. nih.govCell-based assays measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells.
Viral Infections A known hepatitis B capsid protein inhibitor contains the diazaspiro[3.4]octane motif. nih.govCell-based viral replication assays to measure the inhibition of viral protein expression or genome replication.
Metabolic Disorders VDAC1 inhibitors featuring this scaffold have been explored for the treatment of diabetes. nih.govAssays measuring cellular glucose uptake or mitochondrial function in relevant cell types.

Target Deconvolution Strategies

Following the identification of a "hit" from a phenotypic screen—an instance where this compound demonstrates a desired biological effect—the subsequent critical step is target deconvolution. This process aims to identify the specific molecular target or targets responsible for the observed phenotype. Elucidating the mechanism of action is crucial for further drug development, including lead optimization and safety assessment. A variety of well-established and cutting-edge techniques can be employed for this purpose.

The primary strategies for target deconvolution can be broadly categorized as follows:

Deconvolution StrategyDescriptionExample Techniques
Affinity-Based Methods These methods rely on the physical interaction between the compound and its protein target(s). The compound is typically immobilized or tagged to facilitate the capture and identification of binding partners from cell lysates or extracts.Affinity chromatography, chemical proteomics, drug affinity responsive target stability (DARTS).
Expression-Based Profiling This approach investigates the global changes in gene or protein expression within a biological system following treatment with the compound. The pattern of these changes can provide clues about the affected pathways and the primary target.Transcriptomics (e.g., RNA-seq), proteomics (e.g., SILAC, iTRAQ), phosphoproteomics.
Genetic Interaction Mapping These powerful techniques identify genes that, when mutated or their expression is altered, either enhance or suppress the phenotypic effect of the compound. A gene whose loss-of-function mimics the compound's effect is a strong candidate for being the drug's target.CRISPR/Cas9-based genetic screens, shRNA/siRNA library screening, haploinsufficiency profiling.

The successful application of these deconvolution strategies would be instrumental in defining the preclinical pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent.

Preclinical Pharmacokinetics and Metabolism Studies of 6 Pyridin 3 Yl 1,6 Diazaspiro 3.4 Octane

In Vitro Metabolic Stability Assessment

Liver Microsomal Stability (e.g., Human and Animal S9 Fractions, Hepatocytes)

No data is available on the metabolic stability of 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane in human or animal liver microsomes or hepatocytes.

Plasma Stability and Esterase Hydrolysis Resistance

There is no information regarding the stability of this compound in plasma or its susceptibility to hydrolysis by esterases.

Identification and Characterization of Metabolites in vitro

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Metabolite Profiling

No studies utilizing LC-MS/MS or other analytical techniques to identify metabolites of this compound have been published.

Elucidation of Major and Minor Metabolic Pathways (e.g., Oxidation, Conjugation, Hydrolysis)

Without metabolite identification data, the metabolic pathways of this compound remain unknown.

Permeability and Absorption Studies in vitro

There are no published in vitro studies assessing the permeability and absorption characteristics of this compound.

Table of Compounds Mentioned in Literature Search

Caco-2 Cell Monolayer Permeability Assays

No data is publicly available regarding the permeability of this compound as determined by Caco-2 cell monolayer assays.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Passive Diffusion

There is no publicly available information on the passive diffusion characteristics of this compound from Parallel Artificial Membrane Permeability Assays (PAMPA).

Plasma Protein Binding and Tissue Distribution Studies in vitro and ex vivo (Animal Models)

Specific data on the plasma protein binding and tissue distribution of this compound are not available in the public domain.

Equilibrium Dialysis and Ultrafiltration Techniques

No studies utilizing equilibrium dialysis or ultrafiltration to determine the plasma protein binding of this compound have been published.

Quantitative Distribution in Rodent Tissues (e.g., Brain, Liver, Kidney, Fat)

There are no publicly available reports on the quantitative distribution of this compound in rodent tissues.

In Vitro Drug-Drug Interaction Potential Assessment

Information regarding the in vitro drug-drug interaction potential of this compound is not available in published literature.

Cytochrome P450 (CYP) Inhibition and Induction Assays

No data from cytochrome P450 (CYP) inhibition or induction assays for this compound has been made publicly available.

Transporter Interaction Studies (e.g., P-glycoprotein, Organic Anion Transporting Polypeptides)

The interaction of a new chemical entity with membrane transporters is a key determinant of its pharmacokinetic profile. Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), are proteins that facilitate the movement of substances across biological membranes, including the intestines, liver, kidney, and the blood-brain barrier. nih.govnih.gov Regulatory agencies like the FDA and EMA recommend evaluating investigational drugs for their potential as substrates or inhibitors of these transporters. nih.govbioivt.com

P-glycoprotein (P-gp) Interaction:

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively extruding a wide variety of compounds from cells. nih.govyoutube.com It is highly expressed at the blood-brain barrier, where it acts as a "gatekeeper," limiting the entry of substances into the central nervous system (CNS). nih.govmdpi.com For a compound like this compound, which is investigated for CNS targets, determining its interaction with P-gp is of paramount importance.

If the compound is a P-gp substrate, its ability to penetrate the blood-brain barrier could be significantly reduced, potentially limiting its therapeutic efficacy for neurological targets. nih.govcapes.gov.br Conversely, if it is a P-gp inhibitor, it could affect the distribution of other co-administered drugs that are P-gp substrates, leading to potential drug-drug interactions. nih.govnih.gov

In vitro assays, such as those using Caco-2 cells or cells overexpressing P-gp, are typically employed to determine if a compound is a substrate or inhibitor of this transporter. researchgate.netresearchgate.net These studies measure the bidirectional transport of the compound across a cell monolayer. A higher efflux ratio (basolateral to apical transport versus apical to basolateral transport) suggests that the compound is a substrate for an efflux transporter like P-gp.

Organic Anion Transporting Polypeptides (OATPs) Interaction:

Assessing the interaction of this compound with OATPs is crucial for understanding its hepatic clearance and potential for drug-drug interactions. If the compound is a substrate of hepatic OATPs, its rate of liver uptake and subsequent metabolism will be influenced by these transporters. Inhibition of OATPs by this compound could lead to increased plasma concentrations of co-administered drugs that are OATP substrates, such as some statins, potentially increasing their risk of toxicity. researchgate.netmdpi.com

The following interactive table illustrates the type of data that would be generated from in vitro transporter interaction studies for a compound like this compound. Please note that the data presented here is for illustrative purposes only and does not represent actual experimental results for this specific compound.

Table 1: Illustrative In Vitro Transporter Interaction Data

TransporterAssay TypeEndpointResultImplication
P-glycoprotein (P-gp) Substrate AssessmentEfflux Ratio1.5Low potential to be a P-gp substrate. Brain penetration may not be significantly limited by this transporter.
Inhibition AssayIC₅₀ (µM)> 50Low potential to inhibit P-gp. Unlikely to cause P-gp-mediated drug-drug interactions.
OATP1B1 Substrate AssessmentUptake Ratio1.2Not a significant substrate. Hepatic uptake is likely not primarily mediated by OATP1B1.
Inhibition AssayIC₅₀ (µM)25Moderate potential to inhibit OATP1B1. Further investigation for clinical relevance may be needed.
OATP1B3 Substrate AssessmentUptake Ratio1.1Not a significant substrate. Hepatic uptake is likely not primarily mediated by OATP1B3.
Inhibition AssayIC₅₀ (µM)> 50Low potential to inhibit OATP1B3. Unlikely to cause OATP1B3-mediated drug-drug interactions.

Conceptual Application and Research Trajectories Within Early Stage Drug Discovery

Scaffold Exploration and Lead Optimization Strategies Based on 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane

The 2,6-diazaspiro[3.4]octane core is increasingly recognized as a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. ebi.ac.ukmdpi.com Its inherent three-dimensionality and sp³-rich character are desirable features for modern drug candidates. mdpi.com

Design of Analogues for Improved Selectivity, Potency, and Preclinical PK Profiles

The development of analogues of this compound would likely focus on systematic modifications of both the pyridine (B92270) and the spirocyclic core to enhance biological activity and drug-like properties. Structure-activity relationship (SAR) studies are crucial in this phase to identify key interactions with the biological target and to optimize the pharmacokinetic (PK) profile.

For instance, in a study on diazabicyclo[3.3.0]octane-substituted pyridines and pyrazines as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, carboxamide derivatives were found to have a desirable binding and activity profile. nih.gov This suggests that similar modifications to the 1-position of the diazaspiro[3.4]octane ring in this compound could be a fruitful avenue for exploration.

A hypothetical analogue design strategy could involve the introduction of various substituents on the pyridine ring. The position and nature of these substituents can significantly impact potency and selectivity. nih.gov For example, the addition of small alkyl or alkoxy groups could modulate lipophilicity and metabolic stability. Furthermore, exploring different substitution patterns on the azetidine (B1206935) or pyrrolidine (B122466) rings of the spirocycle could fine-tune the orientation of the pyridine moiety and optimize interactions with the target protein.

A key aspect of lead optimization is the improvement of the preclinical pharmacokinetic profile. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The spirocyclic nature of the core can already confer improved solubility and metabolic stability compared to flat aromatic systems. nih.gov Further modifications, guided by in vitro ADME assays, would aim to balance potency with desirable pharmacokinetic parameters to ensure adequate drug exposure in vivo.

Exploration of Bioisosteric Replacements for the Pyridine Ring and Spirocyclic Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while maintaining the key binding interactions of a lead compound.

For the pyridine ring of this compound, various other five- or six-membered heterocycles could be explored. For example, pyrimidine, pyrazine, or even different regioisomers of pyridine (e.g., pyridin-2-yl or pyridin-4-yl) could be synthesized and evaluated. These changes would alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the target. In the context of nicotinic receptor ligands, isoxazoles and isothiazoles have been successfully used as bioisosteric replacements for the pyridine ring of nicotine.

Prodrug Design Strategies for Modulating Preclinical Pharmacokinetic Attributes

Prodrug strategies are employed to overcome undesirable properties of a drug candidate, such as poor solubility, limited permeability, or rapid metabolism. nih.govresearchgate.net For a compound like this compound, which contains two secondary amine functionalities, several prodrug approaches could be envisioned.

One common strategy is the formation of esters or carbamates at one of the nitrogen atoms. These promoieties are designed to be cleaved in vivo by esterases or other enzymes to release the active parent drug. The choice of the promoiety can be tailored to control the rate of cleavage and to modulate the physicochemical properties of the prodrug, such as its solubility and lipophilicity. nih.gov For example, attaching a hydrophilic group like a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain could enhance aqueous solubility, while a more lipophilic group could improve membrane permeability. nih.gov

Another approach could involve the use of enzyme-specific cleavable linkers to target the release of the drug to a particular tissue or organ, thereby reducing systemic exposure and potential side effects. researchgate.net The design of such prodrugs would require a thorough understanding of the metabolic pathways of the parent compound and the enzymatic landscape of the target tissue.

Use of this compound as a Chemical Probe for Target Validation Studies

A well-characterized chemical probe is an invaluable tool for target validation and for elucidating the role of a specific protein in a biological pathway. Due to its defined three-dimensional structure and potential for high potency and selectivity, this compound could serve as a foundation for the development of such a probe.

Development as a Tool Compound for Elucidating Biological Pathway Mechanisms

To be a useful tool compound, an analogue of this compound would need to exhibit high affinity for its target, good selectivity over other related proteins, and sufficient cell permeability to engage its target in a cellular context. The development of such a compound would follow the lead optimization principles outlined above.

Once a potent and selective analogue is identified, it can be used to study the downstream effects of modulating its target. For example, if the compound is an inhibitor of a particular kinase, it could be used to investigate the role of that kinase in a specific signaling pathway by observing the cellular changes that occur upon its inhibition. nih.gov Radiolabeled versions of the probe, for instance with Carbon-11 or Fluorine-18, could also be synthesized for use in positron emission tomography (PET) imaging to visualize the distribution of the target in vivo. nih.gov

Integration into High-Throughput Screening Libraries for Novel Target Identification

The inclusion of diverse and structurally complex molecules in high-throughput screening (HTS) libraries increases the probability of identifying novel hits for a wide range of biological targets. Spirocyclic scaffolds are particularly valuable in this regard as they provide access to a greater volume of chemical space compared to traditional flat, aromatic compounds. acs.orgnih.govnih.gov

Libraries of compounds based on the diazaspiro[3.4]octane scaffold, including derivatives of this compound, would be a valuable addition to any HTS collection. The modular nature of the scaffold allows for the creation of a large number of diverse analogues by varying the substituents on both the pyridine ring and the spirocyclic core. A high-throughput screening campaign of a diazaspiro[3.4]octane library against the malaria parasite Plasmodium falciparum successfully identified a novel series of multi-stage antimalarial agents, demonstrating the power of this approach. acs.org Screening such a library against a panel of disease-relevant targets could lead to the identification of novel starting points for drug discovery programs in various therapeutic areas.

Analysis of Intellectual Property Landscape and Academic Patent Filings Related to Spiro[3.4]octane Scaffolds

The intellectual property landscape surrounding spiro[3.4]octane scaffolds, and specifically diazaspiro[3.4]octane derivatives, is an active area of patent filing, indicating a strong interest from pharmaceutical and biotechnology companies in this chemical space for the development of novel therapeutics.

A key patent in this area is US7923559B2, which explicitly claims N-aryl diazaspirocyclic compounds, including 6-(3-pyridyl)-1,6-diazaspiro[3.4]octane. google.com This patent highlights the potential of these compounds to modulate nicotinic acetylcholine receptors, suggesting their use in treating a variety of central nervous system (CNS) disorders characterized by dysfunctional nicotinic cholinergic neurotransmission, such as those involving altered dopamine (B1211576) release, as well as for pain alleviation. google.com The compounds are described as having the potential to alter the number of nicotinic cholinergic receptors and exhibit neuroprotective effects without significant adverse side effects. google.com

Beyond this specific patent, the broader class of diazaspiro[3.4]octane derivatives has been the subject of numerous patent applications, underscoring the versatility of this scaffold. For instance, patent EP3405197B1 describes 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile as a JAK3 kinase inhibitor for the topical treatment of chronic hand eczema. google.com This demonstrates the utility of the 1,6-diazaspiro[3.4]octane core in targeting enzyme families crucial for inflammatory and autoimmune diseases.

Furthermore, patents for 5-oxa-2-azaspiro[3.4]octane derivatives as M4 muscarinic acetylcholine receptor agonists indicate the exploration of related spiro[3.4]octane systems for treating neurological and psychiatric disorders. google.com The breadth of these patent filings, covering different therapeutic areas and biological targets, establishes the spiro[3.4]octane scaffold as a "privileged" structure in medicinal chemistry. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

The following table provides a summary of representative patent filings related to diazaspiro[3.4]octane scaffolds:

Patent/Application NumberTitle/Subject MatterTherapeutic Area/TargetAssignee/Applicant
US7923559B2N-aryl diazaspirocyclic compoundsCNS disorders, pain (nicotinic acetylcholine receptor modulators)Not specified in search results
EP3405197B1Use of delgocitinib (B607049) for the treatment of chronic hand eczemaInflammatory skin diseases (JAK3 kinase inhibitor)Not specified in search results
ZA202202913B5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonistsNeurological disorders (M4 receptor agonists)Not specified in search results

Application in Fragment-Based Drug Discovery (FBDD) or Covalent Ligand Discovery

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. wikipedia.org The three-dimensional and rigid nature of spirocyclic scaffolds makes them highly attractive for inclusion in fragment libraries. nih.govacs.org Traditional fragment libraries have often been dominated by flat, sp2-rich compounds. nih.gov The incorporation of sp3-rich spirocycles like the diazaspiro[3.4]octane core introduces novel structural diversity and allows for the exploration of a wider range of chemical space. broadinstitute.org

The diazaspiro[3.4]octane scaffold in this compound, with a molecular weight amenable to fragment screening guidelines (often cited as the "Rule of Three": MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), could serve as a valuable starting point. wikipedia.org The defined exit vectors from the spirocyclic core would allow for systematic and directional elaboration of a fragment hit into a more potent, lead-like molecule. acs.orgnih.gov

Covalent Ligand Discovery

Covalent inhibitors, which form a permanent bond with their target protein, have seen a resurgence in drug discovery, particularly for targeting challenging proteins. spirochem.comnih.govnih.gov The design of such inhibitors typically involves a reactive "warhead" that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein. spirochem.comnih.gov

The pyridin-3-yl moiety of this compound is a key feature that suggests its potential utility in the design of covalent inhibitors. The pyridine ring is a common motif in a multitude of clinically approved drugs and is known for its ability to engage in various biological interactions. rsc.orgnih.govdrugbank.com While the pyridine ring itself is not a reactive warhead, its electronic properties and ability to be chemically modified make it a suitable anchor for the attachment of an electrophilic group. The nitrogen atom in the pyridine ring can influence the reactivity of appended groups, and the ring system provides a well-defined orientation for presenting a warhead to a target nucleophile. nih.gov

For example, the pyridin-3-yl group could be functionalized with a variety of known electrophilic warheads, such as an acrylamide, a chloroacetamide, or a vinyl sulfone, to create a targeted covalent inhibitor. The spirocyclic diazaspiro[3.4]octane portion of the molecule would serve to orient the pyridinyl-appended warhead within the binding site of a target protein, thereby enhancing selectivity and potency. The development of covalent inhibitors often relies on a structure-guided approach, where an initial non-covalent binder is modified to incorporate a reactive group. nih.gov Given that this compound has been identified as a binder to nicotinic acetylcholine receptors, it could theoretically serve as a scaffold for the design of covalent modulators of these or other targets.

Future Directions and Emerging Research Avenues for 6 Pyridin 3 Yl 1,6 Diazaspiro 3.4 Octane Research

Development of Next-Generation Stereoselective and Sustainable Synthetic Methodologies

The synthesis of complex, three-dimensional scaffolds like the diazaspiro[3.4]octane core is a critical aspect of ongoing research. nih.govnih.gov Future efforts will be directed towards developing more efficient, stereoselective, and environmentally benign synthetic routes.

The stereochemistry of spirocyclic diamines is crucial for their biological activity. whiterose.ac.uknih.gov Consequently, the development of catalytic asymmetric methods for their synthesis is a high-priority research area. While methods using precious metals like rhodium or palladium have been established for similar transformations, the future lies in the utilization of earth-abundant metals such as iron, copper, and manganese. These catalysts offer significant advantages in terms of cost-effectiveness and sustainability, aligning with the principles of green chemistry. Research will focus on designing novel chiral ligands that can effectively control the stereochemical outcome of key bond-forming reactions, such as intramolecular cyclizations and dearomatization reactions, to access enantiomerically pure 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane and its derivatives. whiterose.ac.uk

The optimization of complex multi-variable chemical reactions is often a time-consuming and resource-intensive process. Machine learning (ML) algorithms are emerging as powerful tools to navigate the vast parameter space of a chemical reaction, including temperature, solvent, catalyst, and reagent concentrations, to maximize yield and selectivity. nih.govbeilstein-journals.org For the synthesis of this compound, ML models can be trained on datasets of known reactions involving heterocyclic compounds to predict optimal conditions. researchgate.netnih.gov Bayesian optimization and other ML techniques can guide high-throughput experimentation, enabling a more rapid and efficient discovery of novel and improved synthetic pathways. beilstein-journals.org This data-driven approach minimizes the number of experiments required, thereby reducing waste and accelerating the synthesis of new analogs for biological evaluation.

Advanced Computational Prediction and Machine Learning in Ligand Design

Computational methods are revolutionizing the process of drug discovery by enabling the design of molecules with desired properties in silico. For ligands targeting nAChRs, these tools can predict binding affinity and selectivity, guiding synthetic efforts toward the most promising candidates.

Artificial intelligence (AI), particularly through deep learning and generative models, offers the potential to design entirely novel molecules from scratch. arxiv.orgarxiv.org These de novo design algorithms can explore a vast chemical space to generate structures, like novel diazaspiro[3.4]octane derivatives, that are optimized for specific properties, such as high affinity for a particular nAChR subtype. nih.govnih.gov By combining generative adversarial networks (GANs) or recurrent neural networks (RNNs) with reinforcement learning, AI models can learn the underlying rules of molecular design and propose candidates with a high probability of success, significantly accelerating the initial stages of drug discovery. nih.gov

Predicting the binding affinity of a ligand to its protein target is a central challenge in drug design. Free Energy Perturbation (FEP) is a rigorous, physics-based computational method that can provide highly accurate predictions of relative binding free energies between similar molecules. mavenrs.comyoutube.comspringernature.com In the context of this compound, FEP calculations can be used to predict how specific chemical modifications to the spirocyclic core or the pyridine (B92270) ring will affect its binding affinity to various nAChR subtypes. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit improved potency and selectivity, making the lead optimization process more efficient and cost-effective. mavenrs.comchemrxiv.org

Table 1: Comparison of Computational Approaches in Ligand Design
TechniquePrimary FunctionKey AdvantageComputational Cost
De Novo Design (AI)Generates novel molecular structuresExplores vast, unknown chemical spaceHigh
Free Energy Perturbation (FEP)Predicts relative binding affinity of analogsHigh accuracy for lead optimizationVery High
Molecular DockingPredicts binding pose and scores affinityFast, suitable for virtual screeningLow

Integration with Organ-on-a-Chip and Microfluidic Technologies for Enhanced In Vitro Mechanistic Studies

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. Organ-on-a-chip (OOC) and microfluidic technologies offer a paradigm shift by creating microphysiological systems that better mimic the structure and function of human organs. frontiersin.orgmdpi.com

These advanced platforms enable the study of drug metabolism, efficacy, and toxicity in a more physiologically relevant context. dynamic42.comrsc.org For neuroactive compounds like this compound, a "brain-on-a-chip" model could be used to study its effects on neuronal networks, synaptic transmission, and blood-brain barrier transport with greater fidelity than conventional methods. nih.govnih.gov By co-culturing different cell types (e.g., neurons, glial cells, endothelial cells) in a microfluidic device, researchers can investigate complex cell-cell interactions and the compound's mechanism of action in a dynamic, controlled environment. nih.gov This technology holds the potential to bridge the gap between in vitro assays and clinical outcomes, providing more accurate data for preclinical decision-making. frontiersin.org

Table 2: Advantages of Organ-on-a-Chip Technology for Mechanistic Studies
FeatureDescriptionRelevance to this compound Research
Physiological MicroenvironmentMimics the 3D architecture, cell-cell interactions, and mechanical cues (e.g., fluid flow) of native tissues. nih.govAllows for more accurate modeling of neuronal circuits and the neurovascular unit. nih.govnih.gov
Dynamic Fluid FlowEnables continuous perfusion of culture medium, delivery of compounds, and removal of waste products. mdpi.comFacilitates studies on pharmacokinetics, including metabolism and blood-brain barrier penetration. rsc.org
Multi-Organ IntegrationAllows for the connection of different organ chips (e.g., liver-on-a-chip and brain-on-a-chip) to study systemic effects. frontiersin.orgProvides insights into first-pass metabolism and potential off-target effects in a connected system.
Real-Time MonitoringIntegration with microscopy and sensors allows for continuous, high-resolution imaging and functional readouts. nih.govEnables detailed investigation of the compound's effect on neuronal firing, calcium signaling, and network activity.

Exploration of Novel Biological Targets and Mechanisms of Action through Proteomics and Chemoproteomics

The exploration of novel biological targets for this compound and its analogs represents a significant frontier in understanding their therapeutic potential. Modern proteomics and chemoproteomics offer powerful, unbiased approaches to elucidate the molecular interactions of this compound within the complex cellular environment. These techniques can identify not only the primary targets but also off-target interactions, providing a comprehensive view of the compound's mechanism of action and potential toxicities. nih.govbayer.com

Chemoproteomics, particularly through methods like Activity-Based Protein Profiling (ABPP), allows for the screening of compound interactions with a vast array of proteins in their native cellular context. bayer.com This is a departure from traditional target-based drug discovery, opening avenues to identify previously "undruggable" proteins. bayer.com For this compound, this would involve synthesizing a derivative that incorporates a reactive group (a "warhead") and a reporter tag (like an alkyne or azide for click chemistry). This probe can then be introduced to living cells or cell lysates. Covalent binding of the probe to its protein targets allows for subsequent enrichment and identification via mass spectrometry. nih.gov

Isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) is a sophisticated chemoproteomic method that can be employed to map the specific amino acid residues (often cysteines) that interact with the compound. nih.gov This provides high-resolution data on the binding site and can inform the design of more potent and selective next-generation inhibitors. By comparing the protein interaction profiles in diseased versus healthy cells, novel therapeutic targets relevant to the pathology may be uncovered.

The data generated from such experiments can be substantial. A typical quantitative proteomics experiment would identify numerous proteins that show differential binding to the probe. The results are often presented in tables that rank proteins based on the significance and magnitude of their interaction.

Table 1: Hypothetical Protein Targets of a this compound-derived Probe Identified by Chemoproteomics

Protein ID Protein Name Fold Enrichment (Probe vs. Control) p-value Cellular Localization Potential Role
P08684 Kinase XYZ 15.2 <0.001 Cytoplasm Signal Transduction
Q13547 Enzyme ABC 9.8 <0.005 Mitochondria Metabolism
P35690 Scaffolding Protein 1 7.5 <0.01 Nucleus Gene Regulation
Q9Y2R2 Ion Channel Subunit 6.1 <0.01 Plasma Membrane Ion Transport

Design and Synthesis of Photoactivatable or Chemically Inducible Derivatives for Optogenetic or Chemogenetic Studies

To gain precise spatiotemporal control over the activity of this compound, future research can focus on the design of photoactivatable or chemically inducible derivatives. These tools are invaluable for dissecting complex biological pathways, allowing researchers to activate the compound at specific times and in specific locations within a cell or organism.

Photoactivatable Derivatives: The synthesis of photoactivatable ("caged") versions of this compound would involve modifying the core structure with a photolabile protecting group. This group renders the compound inactive until it is cleaved by light of a specific wavelength, releasing the active molecule. This approach offers high temporal and spatial resolution for studying acute biological effects. Another strategy is the use of photoaffinity probes, which not only allow for controlled activation but also covalently bind to the target protein upon photoactivation, enabling robust target identification. drugdiscoverychemistry.com The design process would involve identifying a position on the scaffold, likely the pyridine ring or the secondary amine of the diazaspiro octane core, where a photolabile group can be attached without abolishing its binding capability once released.

Chemically Inducible Derivatives: For chemogenetic studies, a "bump-and-hole" strategy could be employed. This involves creating a modified version of the this compound scaffold (the "bumped" ligand) that exclusively binds to a reciprocally engineered "hole" mutant of a target protein. This ensures that the compound only acts on the specific engineered target, avoiding off-target effects. Alternatively, technologies like the degradation tag (dTAG) system could be adapted. drugdiscoverychemistry.com This would involve creating a bifunctional molecule that links the this compound scaffold to a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.

Table 2: Examples of Synthetic Strategies for Inducible Derivatives

Derivative Type Strategy Modification Site Activating Stimulus Application
Photoactivatable Caging with a nitroveratryloxycarbonyl (NVOC) group Secondary amine of the diazaspiro core UV Light (365 nm) Acute activation in specific cells
Photoaffinity Probe Incorporation of a diazirine or benzophenone moiety Pyridine ring UV Light Target identification and validation
Chemogenetic Introduction of a bulky substituent ("bump") Position ortho to the pyridine nitrogen Engineered target protein ("hole") Selective target engagement in vivo

Development of Advanced Imaging Probes (e.g., PET ligands) based on the this compound Scaffold for ex vivo Target Engagement Studies in Animal Models

Translating the therapeutic potential of this compound from in vitro studies to in vivo models requires the development of tools to measure its interaction with its target in a living organism. Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging technique that can visualize and measure the distribution and target engagement of a drug. Developing a PET ligand based on the this compound scaffold is a critical step in its preclinical development.

The process involves synthesizing a derivative of the compound that can be radiolabeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The choice of labeling position is crucial to avoid disrupting the compound's binding affinity for its target. The pyridine ring or alkyl substituents on the diazaspiro core are often suitable locations for radiolabeling. The spirocyclic nature of the scaffold may confer favorable pharmacokinetic properties, a desirable trait for an imaging agent. researchgate.net

Once synthesized and validated, the PET ligand can be used in animal models to conduct target engagement studies. These studies can determine the dose of the unlabeled drug required to occupy a certain percentage of its target receptors or enzymes in the brain or peripheral tissues. This information is vital for selecting appropriate doses for efficacy and toxicology studies. Furthermore, PET imaging can provide invaluable data on the compound's pharmacokinetics, including its ability to cross the blood-brain barrier, its distribution in various organs, and its rate of clearance.

Table 3: Key Parameters for the Evaluation of a Novel PET Ligand Based on the this compound Scaffold

Parameter Description Ideal Characteristics Method of Measurement
Binding Affinity (Kd) The concentration of ligand at which 50% of the target is occupied. Low nanomolar or sub-nanomolar In vitro radioligand binding assays
Target Selectivity Binding affinity for the intended target versus other related proteins. High (>100-fold) selectivity In vitro binding assays against a panel of receptors/enzymes
Specific Binding The proportion of total binding that is attributable to the target of interest. High signal-to-noise ratio In vivo PET scans with and without a blocking agent
Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) of the ligand. Appropriate brain/tissue penetration and clearance rate Dynamic PET imaging, blood and plasma analysis

| Metabolite Profile | The extent to which the ligand is broken down into other compounds. | Minimal formation of radiometabolites that can cross the blood-brain barrier | Radio-HPLC analysis of plasma and brain tissue |

Q & A

Q. What are the structural characteristics of 6-(pyridin-3-yl)-1,6-diazaspiro[3.4]octane, and why is its spirocyclic motif significant in drug design?

The compound features a spirocyclic core where two nitrogen-containing rings (piperidine and pyridine) share a single sp³-hybridized carbon atom. This rigid structure enhances conformational stability, improving target binding selectivity. The pyridin-3-yl substituent introduces hydrogen-bonding and π-π stacking capabilities, critical for interactions with biological targets like kinases or enzymes. The spiro motif is prevalent in bioactive molecules, such as antitubercular leads and Janus kinase (JAK) inhibitors (e.g., Delgocitinib) .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

Key methods include:

  • Spiroannulation : Cyclization of tert-butyl-protected intermediates (e.g., tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate) with pyridine derivatives under basic conditions (e.g., Cs₂CO₃ in DMF at 90°C) .
  • Cross-coupling : Palladium-catalyzed coupling of halogenated spirocycles with pyridinyl boronic acids .
  • Post-functionalization : Introducing substituents via alkylation or amination of the spirocyclic core .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing between (3S,4R) and (3R,4S) isomers in Delgocitinib) .
  • HRMS : Validates molecular weight and purity .
  • HPLC with Chiral Columns : Determines enantiomeric excess (e.g., 89% ee achieved via iridium-catalyzed asymmetric amination) .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity and pharmacokinetic properties?

  • Solubility Enhancement : Introducing polar groups (e.g., morpholine, trifluoromethyl) or reducing lipophilicity improves aqueous solubility, which is often low (~40–80 µM in SAR studies) .
  • Activity Optimization : Replacing the pyridine ring with bioisosteres (e.g., pyrrolo[2,3-d]pyrimidine in Delgocitinib) enhances JAK inhibition potency .
  • Metabolic Stability : tert-Butyl carbamate protection of the spirocyclic amine mitigates rapid hepatic clearance .

Q. What experimental strategies address contradictions in reported biological activities?

Discrepancies in potency (e.g., antitubercular vs. antiplasmodial activity) may arise from differences in substituent positioning or assay conditions. Solutions include:

  • Comparative SAR Analysis : Systematically varying substituents (e.g., 2,6-diazaspiro[3.4]octane vs. 2,5-diazaspiro[3.3]heptane) to isolate structural determinants .
  • Crystallographic Studies : Resolving cocrystal structures (e.g., Delgocitinib with 3,5-dimethylpyrazole) to elucidate binding modes .

Q. How is stereochemical control achieved during synthesis?

  • Chiral Catalysts : Iridium-catalyzed asymmetric amination yields enantiomerically pure intermediates (e.g., (S)-configured spirocycles with 89% ee) .
  • Chiral Auxiliaries : tert-Butyl oxalate hemiester intermediates enable diastereoselective purification .

Q. What methodologies are used to resolve low solubility in preclinical studies?

  • Salt Formation : Delgocitinib besylate salt improves bioavailability for cancer therapeutics .
  • Prodrug Strategies : Esterification of carboxylate groups enhances membrane permeability .

Q. How do computational tools aid in the design of this compound derivatives?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets like JAK3 .
  • DFT Calculations : Optimize reaction pathways for spiroannulation or functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.